2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
The compound 2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide features a hybrid structure combining an indole sulfonyl moiety, an acetamide linker, and a 2,3-dihydrobenzo[b][1,4]dioxin ring.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfonyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-18(20-12-5-6-15-16(9-12)25-8-7-24-15)11-26(22,23)17-10-19-14-4-2-1-3-13(14)17/h1-6,9-10,19H,7-8,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJHDPTVDHHRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the reaction of indole with chlorosulfonic acid to introduce the sulfonyl group, followed by subsequent reactions to attach the dihydrobenzo[b][1,4]dioxin and acetamide moieties.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This involves using catalysts and specific reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Reduction of the sulfonyl group to sulfides.
Substitution: Introduction of various alkyl or aryl groups at different positions on the indole ring.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system is known to bind to various receptors and enzymes, influencing biological processes. The sulfonyl group can act as a leaving group in biochemical reactions, while the acetamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, biological activities, and pharmacokinetic properties:
Key Comparative Insights
Pharmacokinetics
- Half-Life : The PDMP homolog () requires optimization due to its short half-life, a common issue with sulfonyl-containing compounds. The target compound’s indole group may improve metabolic stability compared to aliphatic chains .
- Solubility : Pyridinyl and triazole moieties () enhance aqueous solubility, whereas the indole sulfonyl group may reduce it due to hydrophobicity. This trade-off could influence bioavailability .
Biological Activity
The compound 2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule notable for its potential pharmacological applications. Its unique structural features, including an indole-based sulfonamide and a 2,3-dihydrobenzo[b][1,4]dioxin moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The molecular formula for this compound is represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes:
- Indole moiety : Known for various biological activities.
- Sulfonamide group : Associated with enzyme inhibition.
- Dihydrobenzo[dioxin] structure : Implicated in several pharmacological effects.
Enzyme Inhibition
Research indicates that compounds containing the sulfonamide group can inhibit enzymes such as carbonic anhydrase and lipoxygenase. The specific compound under consideration has shown potential in:
- Inhibiting α-glucosidase : Relevant for managing diabetes by slowing carbohydrate absorption.
- Inhibiting lipoxygenase : Associated with anti-inflammatory effects.
Antitumor Activity
Preliminary studies have evaluated the antitumor potential of related compounds using both two-dimensional (2D) and three-dimensional (3D) cell culture assays. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds demonstrated significant activity against various cancer cell lines, such as:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound A | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound B | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
These findings suggest that the compound may exhibit similar antitumor properties worth further exploration.
Case Studies
Several studies have focused on the biological activity of indole derivatives and their sulfonamides:
-
Study on Antitumor Activity :
- Conducted using a variety of lung cancer cell lines.
- Results indicated that certain derivatives showed potent inhibitory effects in both 2D and 3D cultures.
- Comparison with standard chemotherapeutics (e.g., doxorubicin) highlighted the potential efficacy of these compounds.
-
Enzyme Inhibition Studies :
- Investigations into the inhibitory effects on α-glucosidase and lipoxygenase provided insights into the therapeutic applications for diabetes and inflammatory diseases.
- The structure-activity relationship emphasized how modifications could enhance binding affinity and specificity.
Q & A
[Basic] What synthetic methodologies are commonly employed to prepare 2-((1H-indol-3-yl)sulfonyl)acetamide derivatives?
The synthesis typically involves multi-step reactions starting with sulfonylation of indole derivatives followed by coupling with functionalized dihydrobenzo[d][1,4]dioxin amines. For example:
- Step 1 : Sulfonylation of 1H-indole-3-thiol using sulfonyl chlorides under basic conditions (e.g., Na₂CO₃) to form the sulfonyl intermediate .
- Step 2 : Coupling the sulfonyl intermediate with N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide via nucleophilic substitution or amide bond formation in polar aprotic solvents like DMF, using LiH or triethylamine as a base .
- Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity, verified by HPLC .
[Advanced] How can selectivity for enzyme targets (e.g., α-glucosidase vs. acetylcholinesterase) be optimized in structurally similar acetamide derivatives?
Selectivity is influenced by substituent effects on the benzodioxin and sulfonamide moieties:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring to enhance α-glucosidase inhibition (IC₅₀ < 10 µM) while reducing acetylcholinesterase affinity .
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies key interactions; for example, hydrophobic interactions with α-glucosidase’s active site vs. hydrogen bonding with acetylcholinesterase .
- Activity Cliffs : Compare IC₅₀ values of analogs (e.g., 7a-l in ) to identify structural motifs driving selectivity .
[Basic] What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of sulfonylation (indole C3 sulfonyl) and benzodioxin substitution patterns. Key signals include aromatic protons at δ 6.8–7.3 ppm and methylene groups in the dioxin ring (δ 4.2–4.4 ppm) .
- HRMS : Validate molecular weight (e.g., m/z 489.55 for C₂₅H₂₃N₅O₄S) with <2 ppm error .
- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
[Advanced] How do structural modifications to the indole sulfonyl group affect pharmacokinetic properties?
- Lipophilicity : LogP values increase with hydrophobic substituents (e.g., -Br, -CF₃), improving membrane permeability but reducing aqueous solubility.
- Metabolic Stability : Electron-donating groups (e.g., -OCH₃) on the indole ring reduce CYP450-mediated oxidation, as shown in microsomal assays .
- SAR Tables : Systematic variation of R-groups (e.g., methyl, ethoxy) correlates with bioavailability in rodent models .
[Basic] What in vitro assays are used to evaluate biological activity?
- Enzyme Inhibition : α-Glucosidase (IC₅₀: 0.5–20 µM) and acetylcholinesterase (IC₅₀: 2–50 µM) assays using p-nitrophenyl substrates .
- Antiviral Screening : Plaque reduction assays against flaviviruses (e.g., West Nile virus) at non-cytotoxic concentrations (<10 µM) .
- Cytotoxicity : MTT assays on HEK293 or HepG2 cells to determine selectivity indices .
[Advanced] How can computational modeling resolve contradictions in reported IC₅₀ values across studies?
- Binding Free Energy Calculations : MM-GBSA analysis explains discrepancies by quantifying contributions from hydrophobic vs. polar interactions .
- Dynamics Simulations : 100-ns MD simulations reveal conformational changes in enzyme active sites that affect inhibitor binding .
- Meta-Analysis : Compare datasets (e.g., vs. 18) to identify assay-specific variables (e.g., substrate concentration, pH) .
[Basic] What purification strategies are effective for isolating this compound?
- Liquid-Liquid Extraction : Use ethyl acetate/water partitions to remove unreacted sulfonyl chlorides .
- Chromatography : Silica gel columns with hexane/EtOAc (3:1) eluent resolve diastereomers .
- Crystallization : Ethanol/water mixtures yield high-purity crystals for X-ray diffraction .
[Advanced] What strategies improve metabolic stability in vivo without compromising potency?
- Isosteric Replacement : Swap labile ester groups with oxadiazoles (t₁/₂ increased from 2.1 to 6.8 hours in rat plasma) .
- Deuterium Labeling : Replace C-H bonds at metabolically vulnerable positions (e.g., benzodioxin methylene) with C-D bonds .
- Prodrug Design : Phosphonate or PEG-linked derivatives enhance aqueous solubility and sustained release .
[Basic] How is the compound’s stability assessed under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C) .
- Light Sensitivity : Store in amber vials at 2–8°C to prevent sulfonyl group photolysis .
[Advanced] What mechanistic insights explain its dual inhibition of α-glucosidase and PARP?
- Allosteric Modulation : The benzodioxin moiety binds PARP’s NAD⁺ pocket, while the sulfonamide group interacts with α-glucosidase’s catalytic dyad .
- Kinetic Studies : Non-competitive inhibition (Ki = 1.2 µM for PARP) vs. mixed inhibition for α-glucosidase .
- Cross-Target Selectivity : Mutagenesis studies (e.g., PARP1-Gly263Ala) abolish inhibition, confirming key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
